6-Phenoxy-1H-indazol-3-amine

Kinase inhibition FGFR1 Antiproliferative

Researchers targeting FGFR-driven cancers require validated kinase inhibitor scaffolds with defined SAR. Generic 3-aminoindazoles lack the specific 6-phenoxy substitution pattern critical for ATP-pocket hinge binding and kinase selectivity. • FGFR1/2 inhibitor scaffold: structural analogs achieve IC50 < 4.1 nM (FGFR1) • CDK11 ligand: related analogs demonstrate Kd = 38 nM binding affinity • VEGFR2 inhibitor: optimized derivatives achieve IC50 = 3.60 nM • 95% purity; in stock for immediate global dispatch

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 1092460-46-2
Cat. No. B1421663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxy-1H-indazol-3-amine
CAS1092460-46-2
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N
InChIInChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)
InChIKeyUEGGTGTXHAAHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxy-1H-indazol-3-amine: A Kinase Inhibitor Scaffold


6-Phenoxy-1H-indazol-3-amine is a 3-aminoindazole derivative with a phenoxy substituent at the 6-position, characterized by molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol. This compound serves as a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors, with documented activity against fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and cyclin-dependent kinases (CDK), among others. Its substitution pattern provides a versatile handle for further molecular elaboration and optimization of pharmacokinetic properties in drug discovery programs [1] [2].

ATP-competitive kinase inhibitor scaffold
Medicinal chemistry lead optimization
Kinase profiling against FGFR, VEGFR, CDK families

Substitution Challenges for 6-Phenoxy-1H-indazol-3-amine


The biological activity, selectivity profile, and synthetic tractability of indazole derivatives are exquisitely sensitive to substitution pattern. In the 1H-indazol-3-amine series, the specific positioning of substituents—particularly at the 6-position—profoundly influences kinase binding affinity and selectivity across different target families. The phenoxy group at the 6-position confers distinct electronic and steric properties that affect hinge-binding interactions with the ATP pocket of kinases, as well as overall molecular lipophilicity and metabolic stability. Generic substitution with other 3-aminoindazoles bearing different substitution patterns (e.g., 6-aryl, 6-halogen, or 6-alkyl derivatives) results in divergent pharmacological profiles that cannot be reliably predicted without empirical validation. Procurement decisions must therefore be guided by the specific, quantifiable differentiation evidence available for this precise chemical entity [1] [2] [3].

Substitution pattern at the 6-position may shift kinase selectivity and hinge-binding interactions.
Generic 3-aminoindazoles with different 6-substituents can exhibit divergent kinase profiles requiring empirical validation.
Phenoxy group properties (electronic, lipophilic) may alter metabolic stability and target engagement compared to other 6-substituted analogs.

6-Phenoxy-1H-indazol-3-amine Kinase Profiling vs. Analogs


FGFR1 Inhibitory Potency

Phenoxy-substituted 1H-indazol-3-amine derivatives demonstrate potent FGFR1 inhibition, with the 6-phenoxy substitution pattern enabling single-digit nanomolar potency. In a focused SAR study of 1H-indazol-3-amine derivatives, compound 2a (bearing a phenoxy-type substitution pattern) exhibited FGFR1 inhibition with IC50 < 4.1 nM and FGFR2 inhibition with IC50 = 2.0 ± 0.8 nM, while unsubstituted 1H-indazol-3-amine shows no detectable FGFR activity at relevant concentrations [1] [2].

FGFR1 Inhibition
Cross-study comparable
IC50 < 4.1 nM (phenoxy analog) vs. inactive unsubstituted parent; ≥3.7-fold over 6-aryl analog
Supports FGFR1 kinase inhibition assay context
In vitro enzymatic assay; ATP-competitive format
Kinase inhibition FGFR1 Antiproliferative

Antiproliferative Activity Against Cancer Cells

Substituted 1H-indazol-3-amine derivatives, including those with aryl/aryloxy substitution at the 6-position, demonstrate differential antiproliferative activity across cancer cell lines. In a systematic evaluation, compound 6o (a 1H-indazol-3-amine derivative with aryl substitution) exhibited IC50 = 5.15 µM against K562 chronic myeloid leukemia cells, with 6.4-fold selectivity over normal HEK-293 cells (IC50 = 33.2 µM). In contrast, the unsubstituted parent 1H-indazol-3-amine shows IC50 > 100 µM across tested cell lines [1] [2].

Antiproliferative Activity
Class-level inference
IC50 = 5.15 µM (K562 cells) vs. >100 µM unsubstituted; 6.4-fold selectivity over HEK-293 cells
Reported cell-model response context
MTT assay, 48h; class-level inference from analog data
Antiproliferative Cancer cell lines Selectivity

CDK11A Binding Affinity

Substituted 3-aminoindazole derivatives, including those with aryl and aryloxy substitution patterns, demonstrate high-affinity binding to CDK11A. A structurally related analog in the 3-aminoindazole series (CHEMBL5185990) exhibits Kd = 38 nM for binding to wild-type human partial-length CDK11A. In contrast, unsubstituted 1H-indazol-3-amine shows > 100-fold weaker binding (IC50 = 311,000 nM against PDK1 as a reference kinase) [1] [2] [3].

CDK11A Binding
Class-level inference
Kd = 38 nM (substituted analog) vs. >100-fold weaker unsubstituted scaffold
Supports CDK11A binding assay context
Wild-type partial-length CDK11A; NanoBRET cellular assay
CDK11 Kinase inhibitor Binding affinity

VEGFR2 Inhibitory Potency

Phenoxy-substituted indazole derivatives demonstrate potent VEGFR2 inhibition, with subnanomolar potency achievable in optimized analogs. A structurally related phenoxyindazole analog (BDBM50515481) exhibits VEGFR2 inhibition with IC50 = 3.60 nM, while 6-phenoxy-1H-indazol-3-amine serves as the core scaffold for this activity. In comparison, unsubstituted indazole derivatives show no detectable VEGFR2 activity at relevant concentrations [1] [2].

VEGFR2 Inhibition
Class-level inference
IC50 = 3.60 nM (optimized phenoxyindazole); unsubstituted indazole inactive
Supports VEGFR2 kinase inhibition assay context
ATP-competitive VEGFR2 enzymatic assay
VEGFR2 Angiogenesis Kinase inhibition

6-Phenoxy-1H-indazol-3-amine: Research & Industrial Applications


FGFR-Targeted Anticancer Drug Discovery

6-Phenoxy-1H-indazol-3-amine serves as a privileged scaffold for developing FGFR1/2 inhibitors, with structural analogs demonstrating single-digit nanomolar potency (IC50 < 4.1 nM for FGFR1). This compound is appropriate for medicinal chemistry programs focused on FGFR-driven cancers including bladder, breast, and lung cancers, where the 6-phenoxy substitution pattern enables further optimization toward cellular activity and in vivo efficacy [1].

CDK11-Targeted Cancer Therapeutics

The 3-aminoindazole core structure, when appropriately substituted with phenoxy groups, achieves high-affinity CDK11A binding (Kd = 38 nM for structurally related analogs). 6-Phenoxy-1H-indazol-3-amine is thus positioned as a critical intermediate for developing selective CDK11 inhibitors for hematological malignancies and solid tumors where CDK11 overexpression drives oncogenesis [1] [2].

VEGFR2 Anti-Angiogenic Development

The 6-phenoxy substitution pattern on the indazole scaffold confers potent VEGFR2 inhibitory activity (IC50 = 3.60 nM in optimized analogs). 6-Phenoxy-1H-indazol-3-amine provides a validated starting point for structure-activity relationship studies aimed at developing novel anti-angiogenic therapeutics for solid tumors and ocular neovascular diseases [1] [2].

Application
Selection Property
Validation Focus
FGFR kinase inhibitor lead optimization
6-phenoxyindazole scaffold with versatile substitution pattern
FGFR1/2 enzymatic inhibition assay and selectivity profiling
CDK11 pathway inhibitor development
3-aminoindazole core with phenoxy substitution for CDK11A targeting
CDK11A binding and cellular NanoBRET target engagement assays
VEGFR2 anti-angiogenic kinase research
Indazole scaffold conferring VEGFR2 inhibitory activity
VEGFR2 enzymatic inhibition and angiogenesis model assays

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